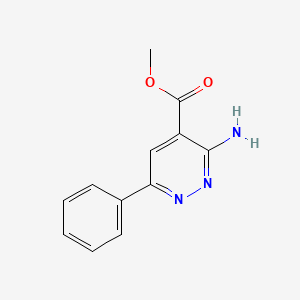

Methyl 3-amino-6-phenylpyridazine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-6-phenylpyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-12(16)9-7-10(14-15-11(9)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSZPNCXEOTZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-phenylpyridazine-4-carboxylate typically involves the reaction of 3-amino-6-phenylpyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-phenylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyridazine compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Methyl 3-amino-6-phenylpyridazine-4-carboxylate serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for various chemical modifications, making it a versatile reagent in organic synthesis. The compound can participate in reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives with potential biological activities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Amino group oxidized to nitro derivatives | Nitro derivatives |

| Reduction | Nitro derivatives reduced to amino compounds | Reduced amino derivatives |

| Substitution | Nucleophilic substitution with alkyl halides | Various substituted pyridazine compounds |

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. It selectively inhibits the production of pro-inflammatory cytokines such as IL-1β and nitric oxide (NO) by activated glial cells, suggesting its potential as an anti-neuroinflammatory agent. Additionally, it has shown cytotoxic effects against various cancer cell lines, including breast cancer.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits IL-1β and NO production | |

| Antimicrobial | Potential activity against bacterial strains | |

| Anticancer | Cytotoxic effects on breast cancer cell lines |

Medicinal Applications

Potential Drug Development

The compound's ability to modulate glial activation without compromising beneficial functions highlights its therapeutic potential for neurodegenerative diseases. It is currently being investigated for its efficacy in treating conditions such as Alzheimer’s disease and multiple sclerosis due to its neuroprotective effects.

Case Studies

Neuroprotective Effects

A notable study demonstrated that this compound prevents apoptosis in neuronal cell lines (e.g., PC12 cells) by modulating mitochondrial pathways. This study provides insights into its mechanism of action and potential use in neuroprotection.

Industrial Applications

Development of New Materials

In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in the development of advanced materials with unique properties. Its derivatives are being explored for use in organic semiconductors and dyes, contributing to innovations in material science.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-phenylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Sandaracopimaric acid methyl ester | Methyl salicylate |

|---|---|---|---|

| Melting Point (°C) | 180–185 (dec.) | 92–95 | -8.6 |

| LogP (Octanol-Water) | 1.8 | 4.2 | 1.9 |

| Solubility in Methanol (g/100 mL) | 15.3 | 0.7 | ∞ |

Table 2: Spectroscopic Signatures

| Technique | This compound | Methyl salicylate |

|---|---|---|

| $ ^1\text{H NMR} $ (δ, ppm) | 8.2 (s, 1H, NH₂), 7.5–7.8 (m, 5H, Ph) | 3.9 (s, 3H, OCH₃), 6.8–7.8 |

| IR (cm⁻¹) | 3350 (N-H), 1705 (C=O) | 1680 (C=O), 1600 (C=C) |

Biological Activity

Methyl 3-amino-6-phenylpyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound has a molecular formula of CHNO and a molecular weight of approximately 229.24 g/mol. The compound features a pyridazine ring with amino and carboxylate functional groups, which contribute to its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets involved in disease processes. Notably, it selectively inhibits the production of pro-inflammatory cytokines such as IL-1β and nitric oxide (NO) by activated glial cells, suggesting its potential as an anti-neuroinflammatory agent. The compound's ability to modulate glial activation without compromising their beneficial functions is particularly noteworthy.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit neuroinflammation, which is crucial in conditions like neurodegenerative diseases. The compound selectively blocks the activation of glial cells, which are involved in inflammatory responses in the central nervous system.

Antimicrobial and Anticancer Activities

In addition to its anti-inflammatory properties, this compound also displays antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine compounds have demonstrated promising results against breast cancer cell lines, indicating potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits IL-1β and NO production | |

| Antimicrobial | Potential activity against bacterial strains | |

| Anticancer | Cytotoxic effects on breast cancer cell lines |

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective potential of this compound by demonstrating its ability to prevent apoptosis in neuronal cell lines (e.g., PC12 cells). The compound was found to block mitochondrial apoptosis pathways by modulating Bcl-2/Bax ratios and inhibiting caspase activities, thus providing insights into its therapeutic potential for neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 3-amino-6-phenylpyridazine-4-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions or multicomponent approaches, such as the Biginelli reaction (modified for pyridazine derivatives). For example, condensation of substituted aldehydes, thioureas, and β-keto esters under reflux in acidic conditions (e.g., HCl/acetic acid) can yield pyridazine cores. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature. Reaction monitoring via TLC or LC-MS (as in ) ensures intermediate formation. Post-synthesis, purification via silica chromatography or recrystallization improves purity. Yield optimization may require iterative adjustments to catalyst loading (e.g., p-TsOH) and exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals to distinguish aromatic protons (δ 7.2–8.5 ppm for phenyl/pyridazine) and ester methyl groups (δ 3.8–4.0 ppm). Coupling patterns in pyridazine rings help confirm substitution.

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹).

- LC-MS/HRMS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight and functional groups (e.g., loss of COOCH₃).

- X-ray crystallography (if crystals are obtained): Provides unambiguous structural confirmation via SHELXL refinement ( ).

Q. What are the key considerations for designing a crystallization protocol for this compound to obtain high-quality single crystals?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., DCM/hexane or ethanol/water) to modulate solubility. Polar aprotic solvents (DMF, DMSO) may hinder crystal growth.

- Temperature Gradient : Slow evaporation at 4°C promotes nucleation. Seeding with microcrystals can accelerate growth.

- Intermolecular Interactions : The amino and ester groups may form hydrogen bonds (N–H···O=C), guiding crystal packing ( ). Pre-saturation of solutions with inert gases (N₂) prevents oxidation.

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice of this compound be analyzed using graph set analysis?

- Methodological Answer : Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains, rings) based on donor-acceptor relationships. Using crystallographic data (CIF files), software like Mercury or PLATON identifies bond distances/angles. For example:

- Primary Motifs : N–H···O=C (ester) and N–H···N (pyridazine) interactions form D (onor)A (cceptor) patterns.

- Secondary Motifs : C–H···π (phenyl) interactions contribute to layer stacking.

- Graph Set Notation : Assign descriptors like for 8-membered rings ( ). This analysis informs supramolecular behavior and stability.

Q. What methodologies are recommended for resolving data contradictions in crystallographic refinement of this compound?

- Methodological Answer : Contradictions (e.g., high R-factor, disorder) require:

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands ( ) to model twin domains.

- Disordered Solvent : Apply SQUEEZE (PLATON) to mask electron density from unresolved solvent.

- Anisotropic Refinement : Refine thermal parameters for non-H atoms to improve model accuracy.

- Validation Tools : Check using RIGU (CCDC) for geometric outliers and ADDSYM for missed symmetry.

Q. How can the SHELX software suite be applied to determine the absolute configuration of this compound?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray data is ideal. Use Cu Kα radiation for light-atom resolution.

- Structure Solution : SHELXD (charge flipping) or intrinsic phasing for small molecules.

- Refinement : SHELXL refines Flack x parameter to assign chirality. For weak anomalous scattering (e.g., C, N, O), collect data at multiple wavelengths (if synchrotron available).

- Validation : Compare Flack (≈0.0) and Hooft (≈1.0) parameters for consistency ( ).

Q. In cases of low-resolution X-ray data, what strategies can be employed to validate the molecular structure of this compound?

- Methodological Answer :

- Complementary Techniques : Cross-validate with solid-state NMR (13C CP/MAS) or DFT-optimized geometries (Gaussian, ORCA).

- Restraints : Apply SHELXL’s DFIX/ISOR restraints to bond lengths/angles based on similar compounds ().

- Density Functional Theory (DFT) : Overlay calculated (e.g., B3LYP/6-31G*) and experimental electron density maps to resolve ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.